2-Ethylbutyl formate
Description
Esters of this class are widely used in flavor, fragrance, and industrial applications due to their volatile and aromatic properties.
Properties
CAS No. |
52509-41-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethylbutyl formate |
InChI |
InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
BLXXXEMRXXPBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC=O |
Origin of Product |
United States |
Preparation Methods
2-Ethylbutyl formate can be synthesized through the esterification reaction between formic acid and 2-ethylbutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
General Reactivity of Esters
Esters undergo characteristic reactions due to their carbonyl and alkoxy groups. Key reaction types include:
-
Hydrolysis : Acid- or base-catalyzed cleavage into carboxylic acids (or salts) and alcohols.
-
Transesterification : Exchange of alkoxy groups under catalytic conditions.
-
Grignard Reactions : Nucleophilic attack at the carbonyl carbon.
-
Reduction : Conversion to alcohols using agents like LiAlH₄.
-
Acid/Base Interactions : Exothermic reactions with strong acids or alkalis.
These reactions are exemplified in the behavior of ethyl formate and 2-ethylbutyl acetate ( ).
Ethyl Formate Reactions
Ethyl formate (HCOOC₂H₅) shares functional group similarities with aliphatic esters. Key reactions include:
Hydrolysis
Ethyl formate hydrolyzes in acidic or basic conditions:
-
Acid-catalyzed : Slow decomposition into formic acid and ethanol ( ).
-
Base-catalyzed : Faster saponification to formate salts and ethanol.
Grignard Reagent Reactions
Ethyl formate reacts with Grignard reagents (e.g., allylmagnesium bromide) to form secondary alcohols after protonation:
This mechanism involves nucleophilic attack at the carbonyl carbon, followed by alkoxide displacement ( ).
Thermal Decomposition
At elevated temperatures, ethyl formate decomposes into carbon monoxide and ethanol:
2-Ethylbutyl Acetate Reactivity
2-Ethylbutyl acetate (CH₃COOCH₂CH(C₂H₅)₂) exhibits ester-specific reactions:
Oxidative Reactions
-
Reacts violently with strong oxidizing acids (e.g., HNO₃, H₂SO₄), generating heat and flammable byproducts ( ).
-
Forms explosive peroxides upon prolonged exposure to air.
Alkali Metal Interactions
-
Generates flammable hydrogen gas when exposed to alkali metals (e.g., Na, K) or hydrides:
Hydrolysis Stability
-
More resistant to hydrolysis than ethyl formate due to steric hindrance from the branched alkyl group ( ).
Comparative Reaction Data
| Reaction Type | Ethyl Formate | 2-Ethylbutyl Acetate |
|---|---|---|
| Hydrolysis Rate | Fast (pH-dependent) | Slow (steric hindrance) |
| Grignard Reactivity | High (forms secondary alcohols) | Not reported in literature |
| Oxidative Stability | Moderate | Low (reacts vigorously with strong acids) |
| Thermal Decomposition | Decomposes at ~150°C | Stable up to ~160°C |
Research Gaps and Limitations
No peer-reviewed studies specifically addressing 2-ethylbutyl formate were identified in the provided sources. Existing data for analogous esters suggest:
-
Potential reactivity patterns (e.g., hydrolysis, transesterification) could be extrapolated.
-
Steric effects from the 2-ethylbutyl group may reduce reaction rates compared to simpler esters.
Further experimental studies are required to confirm these hypotheses.
Scientific Research Applications
2-Ethylbutyl formate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylbutyl formate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the formation of formic acid and 2-ethylbutanol . These products can then interact with other biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
The following analysis compares 2-ethylbutyl formate with structurally or functionally related esters, focusing on physicochemical properties, regulatory status, and applications.
Structural and Functional Analogues
Ethyl 2-Ethylbutyrate
- Formula : C₈H₁₆O₂; Molecular Weight : 144.21 g/mol
- Key Properties :
- Refractive Index: 1.402–1.407 (n²⁰D)
- Specific Gravity: 0.866–0.871 (d²⁰/₂₀)
- Acid Value: ≤1.0 mg KOH/g
- Applications : Compliant with JECFA and FCC standards for food additives, suggesting use in flavorings .
- Contrast with 2-Ethylbutyl Formate : As a butyrate ester, ethyl 2-ethylbutyrate likely has a fruitier odor profile compared to formate esters, which are often sharper or greener.
n-Hexyl Formate
- Structural Difference : Linear hexyl chain vs. branched 2-ethylbutyl group.
- Inferred Properties :
2-Ethylbutyl Acetate
- Structural Difference : Acetate (C₂H₃O₂⁻) vs. formate (HCOO⁻) group.
- Inferred Properties :
Ethyl 2-Methylbutyrate
- Formula : C₇H₁₄O₂; Molecular Weight : 130.18 g/mol
- Key Properties :
- Applications : FEMA 2443-approved for flavorings, emphasizing its use in food and beverages.
Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
